molecular formula C18H19NO3 B11180872 Ethyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

Ethyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

Cat. No.: B11180872
M. Wt: 297.3 g/mol
InChI Key: OBNVRJNQRLVPFJ-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE: is an organic compound with the molecular formula C18H19NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a dimethylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst, followed by the introduction of the dimethylbenzamido group through an amide formation reaction. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester and amide bonds.

Industrial Production Methods: In an industrial setting, the production of ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE may involve large-scale esterification and amide formation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ETHYL 4-DIMETHYLAMINOBENZOATE: A similar compound with a dimethylamino group instead of a dimethylbenzamido group.

    ETHYL 4-AMINOBENZOATE: Another related compound with an amino group instead of a dimethylbenzamido group.

Comparison: ETHYL 4-(3,4-DIMETHYLBENZAMIDO)BENZOATE is unique due to the presence of the dimethylbenzamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 4-[(3,4-dimethylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-4-22-18(21)14-7-9-16(10-8-14)19-17(20)15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

OBNVRJNQRLVPFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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